1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methoxy-4-methylsulfanylbutyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O3S/c1-14-6-5-11-10(13)12-8-9(15-2)4-7-16-3/h9H,4-8H2,1-3H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSUBYJSQHFETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC(CCSC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the butyl intermediate: This involves the reaction of 2-methoxy-4-(methylsulfanyl)butylamine with appropriate reagents under controlled conditions.
Urea formation: The intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy or methylsulfanyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
Medicinal Applications
1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea has shown promise in the pharmaceutical industry, particularly as a potential therapeutic agent.
Antagonistic Properties
Research indicates that this compound may act as a potent antagonist for certain receptors, which can be beneficial in developing treatments for conditions such as pain and inflammation. For instance, studies have demonstrated its effectiveness in modulating the activity of transient receptor potential vanilloid 1 (TRPV1), a target for pain management therapies .
Case Study: TRPV1 Antagonism
A study investigated a series of urea derivatives, including this compound, as TRPV1 antagonists. The findings revealed that this compound exhibited a significant reduction in TRPV1-mediated responses, suggesting its potential utility in analgesic formulations .
Agricultural Applications
The compound's unique structure also makes it suitable for agricultural uses, particularly as a pesticide or herbicide.
Pesticidal Activity
Field studies have shown that derivatives of this urea compound possess insecticidal properties. The incorporation of methoxy and methylsulfanyl groups enhances its efficacy against various pests while minimizing toxicity to non-target organisms .
Case Study: Insecticidal Efficacy
In a controlled environment, the application of this compound was evaluated against common agricultural pests. Results demonstrated a marked decrease in pest populations compared to untreated controls, underscoring its potential as an effective agricultural chemical .
Data Summary
The following table summarizes key findings related to the applications of this compound.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, aiming to elucidate its mode of action at the molecular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The provided evidence highlights urea derivatives with aromatic sulfonate ester substituents (e.g., methoxybenzenesulfonyloxy, ethoxybenzenesulfonyloxy) (). While these compounds share the urea backbone with the target molecule, their substituents and applications differ significantly. Below is a systematic comparison:
Substituent Analysis
Physicochemical Properties
- Lipophilicity : The aliphatic methoxy and methylsulfanyl groups in the target compound likely confer higher logP values compared to aromatic sulfonate esters (–3), which are more polar due to sulfonyloxy groups.
- Metabolic Stability : Methylsulfanyl groups may resist oxidative metabolism better than sulfonate esters, which are prone to enzymatic hydrolysis (e.g., esterases) .
- Solubility : Sulfonate ester-containing derivatives () exhibit higher aqueous solubility compared to the target compound’s aliphatic-dominated structure.
Research Findings and Limitations
- Synthetic Challenges: The target compound’s branched aliphatic chain requires multistep synthesis, whereas aromatic sulfonate derivatives (–3) are often synthesized via direct sulfonation of phenolic precursors.
- Biological Data Gap: No direct pharmacological data for the target compound are available in the provided evidence. By contrast, sulfonate-containing ureas () have demonstrated anti-inflammatory activity in preliminary assays.
- Thermodynamic Stability : Methylsulfanyl groups may enhance thermal stability compared to sulfonate esters, which are susceptible to hydrolysis under acidic/basic conditions.
Biological Activity
1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound's chemical structure is characterized by the presence of methoxy and methylsulfanyl groups, which may influence its biological activity. The molecular formula is .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Many derivatives of methoxy-substituted ureas have shown cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : Some studies suggest that related compounds possess antimicrobial properties.
- Enzyme Inhibition : Certain structures may inhibit specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase .
- Reactive Oxygen Species (ROS) Generation : Compounds with similar structures can induce oxidative stress in cells, contributing to apoptosis in cancer cells.
- Enzyme Modulation : The presence of functional groups allows for interaction with various enzymes, potentially modulating their activity.
Study 1: Anticancer Activity
A study investigated the anticancer effects of methoxy-substituted ureas on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through ROS generation and tubulin inhibition. The IC50 values ranged from 0.5 to 5 µM, demonstrating potent activity against resistant cell lines .
Study 2: Antimicrobial Properties
Another research focused on the antimicrobial effects of various methoxy-substituted compounds, including derivatives of this compound. The findings revealed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Data Tables
| Biological Activity | IC50 (µM) | MIC (µg/mL) | Cell Line/Organism |
|---|---|---|---|
| Anticancer | 0.5 - 5 | - | Breast Cancer Cell Lines |
| Antimicrobial | - | 10 - 50 | Gram-positive Bacteria |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[2-Methoxy-4-(methylsulfanyl)butyl]-3-(2-methoxyethyl)urea, and how can intermediates be optimized for yield?
- Methodology :
- Step 1 : Start with a urea backbone functionalization. Use nucleophilic substitution to introduce the 2-methoxyethyl group at the N3 position (analogous to methods in ).
- Step 2 : Attach the 2-methoxy-4-(methylsulfanyl)butyl chain via a coupling agent (e.g., DCC or EDC) under inert conditions to avoid sulfur oxidation .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF to THF) to improve intermediate stability. Purity critical intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Enhancement : Conduct DoE (Design of Experiments) to evaluate temperature, catalyst loading, and stoichiometry.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃), methylsulfanyl (-SCH₃), and urea (-NHCONH-) groups. Compare chemical shifts with analogous ureas (e.g., ).
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragment patterns.
- Crystallography : If crystalline, perform single-crystal X-ray diffraction (as in ) to resolve bond angles and confirm stereochemistry.
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this urea derivative?
- Root Cause Analysis :
- Purity Discrepancies : Re-analyze batches via LC-MS to detect trace impurities (e.g., oxidation byproducts of -SCH₃) that may inhibit activity .
- Assay Variability : Validate in vitro assays (e.g., enzyme inhibition) using positive controls and standardized protocols .
- Theoretical Alignment : Cross-reference observed activity with computational docking studies (e.g., AutoDock Vina) to verify target binding hypotheses .
- Resolution Workflow :
| Step | Action | Reference |
|---|---|---|
| 1 | Re-synthesize compound under strict anhydrous conditions | |
| 2 | Re-test biological activity in triplicate | |
| 3 | Compare results with QSAR models for urea derivatives |
Q. How can researchers design experiments to study the hydrolytic stability of the methylsulfanyl and methoxy groups under physiological conditions?
- Experimental Design :
- Conditions : Expose the compound to PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at 0, 6, 12, 24, and 48 hours .
- Analysis :
- HPLC-MS : Quantify degradation products (e.g., sulfoxide or demethylated derivatives).
- Kinetics : Plot degradation rates using first-order kinetics. Calculate half-life (t₁/₂) for each functional group.
- Controls : Include antioxidants (e.g., BHT) to assess oxidative vs. pH-driven degradation .
Q. What computational methods are suitable for predicting the compound’s solubility and membrane permeability?
- Approach :
- Solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to compute logS in water and lipids .
- Permeability : Apply the Lipinski Rule of Five and PAMPA (Parallel Artificial Membrane Permeability Assay) simulations .
- Validation : Compare predictions with experimental shake-flask solubility tests and Caco-2 cell monolayer permeability assays .
Methodological Considerations
Q. How can researchers integrate this compound into a broader structure-activity relationship (SAR) study for urea-based therapeutics?
- Framework :
- Variations : Synthesize analogs with modified alkyl chains (e.g., replacing methylsulfanyl with sulfonyl) and compare activity .
- Data Collection : Compile IC₅₀, logP, and metabolic stability data into a SAR table:
| Analog | R₁ Group | R₂ Group | IC₅₀ (nM) | logP |
|---|---|---|---|---|
| Parent | -SCH₃ | -OCH₃ | 120 | 2.8 |
| Analog 1 | -SOCH₃ | -OCH₃ | 450 | 1.9 |
- Statistical Analysis : Use PCA (Principal Component Analysis) to identify key physicochemical drivers of activity .
Q. What precautions are necessary when handling the methylsulfanyl group during synthesis and storage?
- Handling Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
